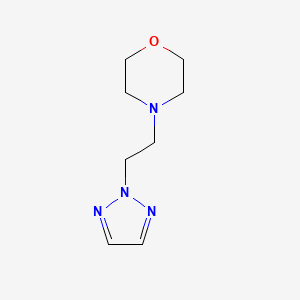

4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine

Descripción

Propiedades

IUPAC Name |

4-[2-(triazol-2-yl)ethyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-2-10-12(9-1)4-3-11-5-7-13-8-6-11/h1-2H,3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQOSSILIYVEIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2N=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction, commonly known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.

Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions. For example, a halogenated triazole derivative can react with morpholine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and automated systems for purification and isolation of the final product.

Análisis De Reacciones Químicas

Functionalization Reactions

The compound undergoes further modifications at both the triazole and morpholine moieties:

Triazole Functionalization

-

Electrophilic Substitution : Reacts with aryl sulfonyl chlorides (e.g., benzenesulfonyl chloride) to form sulfonylated derivatives (e.g., 2-arylsulfonyl-1,2,3-triazoles) .

-

N-Alkylation : Treatment with alkyl halides (e.g., (bromomethyl)cyclohexane) in 1-propanol/NaOH produces cyclohexylmethylthio-triazole derivatives .

Morpholine Functionalization

-

Sulfonylation : Reacts with sulfonyl chlorides (e.g., morpholine-4-sulfonyl chloride) to form sulfonamide-linked hybrids.

-

Cross-Coupling : Participates in Suzuki-Miyaura reactions with aryl boronic acids to generate biaryl morpholine-triazole conjugates .

Comparative Reaction Data

Stability and Reactivity Insights

-

pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strongly acidic/basic media (>pH 10 or <pH 2) .

-

Thermal Stability : Decomposes above 250°C, limiting high-temperature applications.

This compound’s dual functionality enables its use in pharmaceuticals, materials science, and catalysis, with ongoing research optimizing its synthetic routes and applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The triazole moiety is known for its significant biological activity. Research indicates that compounds containing triazole structures exhibit various pharmacological properties, including antibacterial, antifungal, and anticancer activities. The incorporation of the morpholine ring enhances the solubility and bioavailability of these compounds.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of triazole derivatives. For instance:

- Muthal et al. (2010) synthesized compounds with a triazole core that showed potent antibacterial activity against strains like Bacillus subtilis and Staphylococcus aureus. The zones of inhibition were comparable to standard antibiotics such as levofloxacin .

- Qin et al. (2020) reported that triazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential dual applications in both antibacterial and anticancer therapies .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. A recent review highlighted the antifungal effectiveness of 1,2,3-triazole-containing compounds:

| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole A | Aspergillus flavus | 0.01 µmol/mL |

| Triazole B | Candida albicans | 0.05 µmol/mL |

| Triazole C | Fusarium oxysporum | 0.02 µmol/mL |

These compounds exhibited MIC values significantly lower than those of conventional antifungal agents like ketoconazole .

Drug Discovery and Development

The unique structural features of 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine make it a valuable candidate in drug development:

Orexin Receptor Modulation

Research has indicated that triazole derivatives can act as orexin receptor modulators, which are crucial in treating conditions like insomnia and depression. The synthesis of these derivatives has been optimized to enhance their efficacy and reduce side effects .

Anticancer Properties

The anticancer potential of triazoles has been extensively studied:

- Yang and Bao (2020) synthesized a series of triazole-pyrimidine hybrids that displayed remarkable activity against resistant strains of cancer cells with IC50 values significantly lower than existing treatments .

- Zoumpoulakis et al. (2020) reported that certain sulfonamide-triazole derivatives demonstrated high antifungal activity against multiple strains, indicating their potential as therapeutic agents in oncology .

Case Studies

Several case studies have illustrated the practical applications of 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine :

Synthesis and Biological Evaluation

A study detailed the synthesis of novel triazole-morpholine derivatives which were evaluated for their antibacterial and antifungal activities against various pathogens:

| Compound | Antibacterial Activity (Zone of Inhibition) | Antifungal Activity (MIC) |

|---|---|---|

| Compound X | 28 mm (against E. coli) | 0.02 µmol/mL (against C. albicans) |

| Compound Y | 30 mm (against S. aureus) | 0.01 µmol/mL (against A. niger) |

These findings suggest that modifications to the morpholine structure can lead to enhanced antimicrobial properties .

Clinical Trials

Preliminary clinical trials involving triazole derivatives have shown promising results in treating infections resistant to standard antibiotic therapies, highlighting their potential role in modern therapeutics .

Mecanismo De Acción

The mechanism of action of 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine depends on its specific application. In medicinal chemistry, the triazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, and other non-covalent interactions. The morpholine ring can enhance the compound’s solubility and bioavailability, making it a valuable component in drug design.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

4-(2-(1H-1,2,4-Triazol-1-yl)ethyl)morpholine

- Key Differences: The triazole isomerism (1,2,4-triazole vs. The 1,2,4-triazole variant exhibits different tautomeric behavior, influencing its reactivity and intermolecular interactions .

Physicochemical Properties :

Property 4-(2-(2H-1,2,3-Triazol-2-yl)ethyl)morpholine 4-(2-(1H-1,2,4-Triazol-1-yl)ethyl)morpholine Molecular Weight (g/mol) 183.12 (predicted) 182.23 Predicted CCS (Ų, [M+H]+) 140.7 (calculated) 140.7 (identical prediction) SMILES C1COCCN1CCc2nnc3ccccc23 C1COCCN1CCc2nnn3c2ccc3 Data sourced from crystallographic and computational studies .

2-(3-Ethyl-1H-1,2,4-Triazol-5-yl)morpholine

Functional Analogues

4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)thiazole

- Crystallographic studies reveal isostructural packing (triclinic, P¯I symmetry) with two independent molecules in the asymmetric unit .

- Thermal Stability : Melting points for similar triazole-containing compounds range from 117–118°C, suggesting comparable thermal stability to the target compound .

Deuterated Nivasorexant Analogues

- Relevance: These derivatives highlight the role of triazole-morpholine hybrids in drug discovery. For example, (R)-(3-(3-(2H-1,2,3-Triazol-2-yl)benzyl)morpholino)(4-(hydroxymethyl)-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone (M16) was synthesized with 7% yield via multistep reactions involving Cs₂CO₃ and DMF, demonstrating the synthetic challenges of triazole-functionalized morpholines .

Physicochemical and Spectroscopic Comparisons

- Infrared Spectroscopy: The absence of carbonyl peaks in 4-(2-(2H-1,2,3-Triazol-2-yl)ethyl)morpholine distinguishes it from analogs like 2,3-dihydro-2-aryl-4-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylamino]-1,5-benzothiazepine, which exhibit strong C=O stretches at ~1680 cm⁻¹ .

- NMR Profiles: Protons on the ethyl spacer (δ ~3.5–4.0 ppm) and triazole ring (δ ~7.5–8.0 ppm) are diagnostic for structural confirmation .

Actividad Biológica

4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine is a compound that incorporates a morpholine ring and a triazole moiety, which are known for their diverse biological activities. The triazole structure is particularly significant in medicinal chemistry due to its incorporation into various pharmaceutical agents. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other relevant pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine typically involves the reaction of morpholine derivatives with triazole precursors. The presence of the morpholine ring enhances solubility and bioavailability, while the triazole moiety contributes to the compound's biological activity.

Antimicrobial Activity

- Mechanism of Action : Compounds containing the 1,2,4-triazole structure exhibit potent antimicrobial properties against various pathogens. The mechanism often involves inhibition of nucleic acid synthesis and disruption of cell wall integrity.

-

Case Studies :

- A study demonstrated that derivatives of triazoles showed significant activity against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 0.12 to 1.95 µg/mL against pathogens like E. coli and S. aureus .

- Another research highlighted that certain triazole derivatives exhibited comparable antibacterial effects to standard antibiotics such as ceftriaxone .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine | TBD | TBD |

| Triazole Derivative A | 0.12 | E. coli |

| Triazole Derivative B | 5 | S. aureus |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. These compounds can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

- Research Findings :

- In vitro studies showed that triazole derivatives could inhibit the proliferation of cancer cell lines like Hep G2 and MCF-7 with IC50 values indicating significant cytotoxicity .

- A recent study reported that specific triazole-containing compounds enhanced p53 expression levels in cancer cells, promoting apoptotic pathways .

Anti-inflammatory Activity

Triazoles also exhibit anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory mediators.

- Experimental Evidence :

- Compounds were evaluated for their ability to reduce TNF-α and IL-6 levels in peripheral blood mononuclear cells (PBMCs), demonstrating a notable reduction in inflammation markers .

- Morpholine derivatives have shown promise in reducing carrageenan-induced paw edema in animal models, indicating their potential as anti-inflammatory agents .

Q & A

Q. How can researchers reconcile conflicting data on the compound's stability under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.